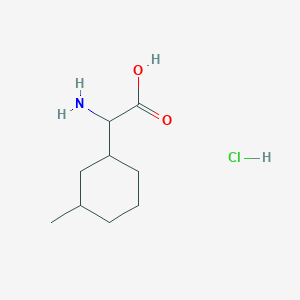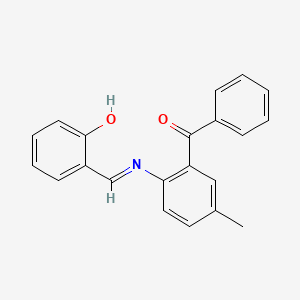![molecular formula C17H25N3O3 B2965054 [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone CAS No. 2379947-55-2](/img/structure/B2965054.png)
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been shown to bind to DNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is its potential use as a molecular probe for imaging studies. It has also been shown to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the use of this compound as a molecular probe for imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science.
Métodos De Síntesis
The synthesis of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves a multistep process that requires the use of several chemical reagents. The first step involves the reaction of 2-methyl-4-pyridinemethanol with piperidine in the presence of an acid catalyst to form 3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine. This intermediate is then reacted with morpholine and 4-(chloromethyl)benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit significant antitumor activity. It has also been studied for its potential use as a molecular probe for imaging studies.
Propiedades
IUPAC Name |
[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-14-11-16(4-5-18-14)23-13-15-3-2-6-20(12-15)17(21)19-7-9-22-10-8-19/h4-5,11,15H,2-3,6-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHTCYXZHJZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)
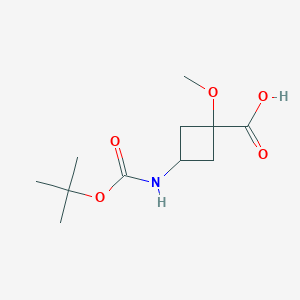
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)

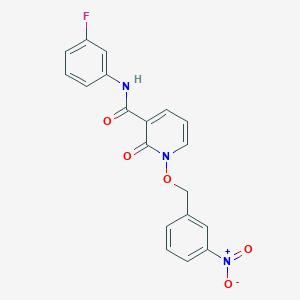
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)

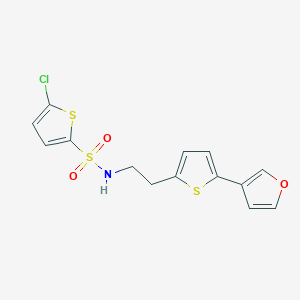
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)
